N-(2-Hydroxyethyl)methacrylamide

概述

描述

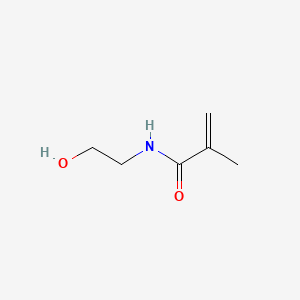

N-(2-Hydroxyethyl)methacrylamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

化学反应分析

Types of Reactions: N-(2-Hydroxyethyl)methacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The hydroxyl group can participate in substitution reactions with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions[][1].

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like acyl chlorides or anhydrides can be used for esterification.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed[][1].

Major Products Formed:

Polymerization: Poly(this compound) and copolymers with other monomers.

Substitution Reactions: Ester derivatives and other substituted products.

Oxidation and Reduction: Oxidized or reduced forms of the compound[][1].

科学研究应用

Structure and Characteristics

N-(2-Hydroxyethyl)methacrylamide is an amphipathic monomer that can undergo polymerization to form hydrogels and other polymeric materials. Its structure allows for the incorporation of functional groups, making it suitable for diverse applications.

Polymerization Techniques

HEMA can be polymerized using various methods, including free radical polymerization and enzymatic polymerization. These techniques allow for the synthesis of polymers with tailored properties for specific applications.

Drug Delivery Systems

HEMA is extensively used in the development of drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. The polymers formed from HEMA can be modified to enhance drug release profiles and target specific tissues.

- Case Study : A study demonstrated that HEMA-based nanoparticles could effectively deliver gemcitabine, an anticancer drug, enhancing its therapeutic efficacy while minimizing side effects.

Tissue Engineering

HEMA is employed in creating biomaterials for tissue engineering applications. Its hydrophilic nature and biocompatibility make it an ideal candidate for scaffolds used in regenerative medicine.

- Data Table: Properties of HEMA-Based Scaffolds

| Property | Value |

|---|---|

| Porosity | 70-90% |

| Degradation Rate | 10-30 days |

| Cell Adhesion | High |

| Mechanical Strength | Moderate |

Medical Devices

HEMA is utilized in the formulation of various medical devices, including contact lenses and wound dressings. Its hydrophilic properties contribute to moisture retention and comfort in contact lenses.

- Application Example : HEMA-based hydrogels have been shown to improve the performance of wound dressings by providing a moist environment conducive to healing .

Biodegradable Polymers

Recent advancements have focused on developing biodegradable polymers using HEMA. These materials are designed to degrade safely within the body, reducing the need for surgical removal.

- Research Insight : A study explored the use of HEMA in biodegradable covalently crosslinked networks that showed promising results in drug delivery and tissue regeneration .

Coatings and Adhesives

HEMA is used in formulating coatings and adhesives due to its excellent adhesion properties and ability to form durable films. These materials are important in various industries, including automotive and construction.

Sensors and Bioimaging

The amphipathic nature of HEMA allows it to be incorporated into luminescent materials for sensors and bioimaging applications. This versatility enhances the functionality of diagnostic tools.

作用机制

The mechanism of action of N-(2-Hydroxyethyl)methacrylamide primarily involves its ability to polymerize and form crosslinked networks. The hydroxyl group allows for hydrogen bonding and interaction with other molecules, enhancing the mechanical and chemical properties of the resulting polymers. In biomedical applications, the compound’s biocompatibility and hydrophilicity make it suitable for use in contact with biological tissues .

相似化合物的比较

N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a propyl group instead of an ethyl group.

2-Hydroxyethyl methacrylate: Contains a methacrylate group but lacks the amide functionality.

N-(2-Hydroxyethyl)maleimide: Contains a maleimide group instead of a methacrylamide group

Uniqueness: N-(2-Hydroxyethyl)methacrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide distinct chemical reactivity and compatibility with various applications. Its ability to form hydrogels and other polymeric materials with desirable properties makes it a valuable compound in both research and industry .

生物活性

N-(2-Hydroxyethyl)methacrylamide (HEAA) is a methacrylamide derivative that has garnered attention for its potential applications in biomedical fields due to its unique biological activities. This article explores the biological activity of HEAA, focusing on its synthesis, properties, and applications in drug delivery, tissue engineering, and as an initiator for polymerization processes.

HEAA is characterized by the presence of a hydroxyl group, which enhances its hydrophilicity and biocompatibility. The synthesis of HEAA typically involves the reaction of methacrylic acid with 2-aminoethanol. This compound can be copolymerized with various monomers to create polymers with tailored properties for specific applications.

Biological Activity

1. Biocompatibility and Cytotoxicity

Studies have demonstrated that HEAA-based polymers exhibit low cytotoxicity. For instance, amphiphilic copolymers derived from HEAA were shown to self-assemble into nanoparticles that displayed minimal cytotoxic effects in 2D in vitro assays . This property is crucial for applications in drug delivery systems where biocompatibility is essential.

2. Antimicrobial Properties

Copolymers containing HEAA have been investigated for their antimicrobial activity. Research indicates that these copolymers can be functionalized with antimicrobial agents, such as ampicillin, leading to materials that inhibit the growth of pathogenic bacteria like Staphylococcus aureus . This suggests potential applications in wound dressings and other medical devices.

3. Immunogenicity

The immunogenic properties of HEAA have been explored through studies involving its copolymers. For example, research on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers revealed that the structure of the side chains influences antibody formation in animal models. The specificity of antibodies was primarily directed against oligopeptide side chains rather than the hydroxypropyl chains themselves . This finding is significant for designing biomaterials that minimize immune responses.

Applications in Drug Delivery

HEAA has been utilized in the development of drug delivery systems due to its ability to form hydrogels and nanoparticles. These systems can encapsulate therapeutic agents and release them in a controlled manner. For instance, HPMA copolymers have shown arthrotropic targeting capabilities in models of arthritis, indicating their potential for localized drug delivery .

Case Studies

Case Study 1: Tissue Engineering

A study involving poly(N-(2-hydroxypropyl)-methacrylamide) (pHPMA) hydrogels demonstrated their effectiveness in facilitating tissue regeneration. In an animal model of spinal cord injury, pHPMA hydrogels were implanted into the lesion site, resulting in improved locomotor function and recovery compared to controls . These results highlight the potential of HEAA-based materials in regenerative medicine.

Case Study 2: Antimicrobial Applications

Another investigation focused on the incorporation of antimicrobial peptides into HEAA-based copolymers. The resulting materials exhibited significant antibacterial activity against various strains, suggesting their utility in preventing infections associated with medical implants . These findings support the development of multifunctional biomaterials that combine structural integrity with antimicrobial properties.

Comparative Analysis

The following table summarizes key findings related to the biological activity of HEAA compared to related compounds:

| Property | This compound | N-(2-Hydroxypropyl)methacrylamide |

|---|---|---|

| Cytotoxicity | Low | Low |

| Antimicrobial Activity | Yes (when functionalized) | Yes (with peptide incorporation) |

| Immunogenicity | Low | Moderate |

| Tissue Regeneration | Effective | Effective |

属性

IUPAC Name |

N-(2-hydroxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJIBOZTKGXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26007-78-3 | |

| Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10436593 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-56-2 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is HEMAm a popular choice for creating thermosensitive polymers for drug delivery?

A1: HEMAm exhibits thermosensitive behavior in aqueous solutions, meaning its solubility changes with temperature. This property makes it ideal for creating polymers that form micelles - tiny spheres that can encapsulate drugs. These micelles self-assemble above a specific temperature, known as the critical micelle temperature (CMT), and can dissociate at physiological temperature (37°C), releasing the drug payload. [, , ]

Q2: Can the degradation time of HEMAm-based micelles be controlled?

A2: Yes, the degradation time of HEMAm-based micelles can be tailored by incorporating oligolactates. For instance, incorporating N-(2-hydroxyethyl)methacrylamide-oligolactates (HEMAm-Lac(n)) with varying lactate chain lengths allows fine-tuning of the degradation rate. [] Researchers have designed micelles with a degradation time of approximately one day, making them suitable for controlled drug release. []

Q3: How does the copolymerization of HEMAm with other monomers impact its properties?

A3: Copolymerization with other monomers like 2-hydroxyethyl methacrylate (HEMA) and 4-t-butyl-2-hydroxycyclohexyl methacrylate (TBCM) allows for the creation of hydrogels with a wide range of mechanical and physical properties. By adjusting the composition of these copolymers, researchers can fine-tune the water content, strength, oxygen permeability, and tear strength of the resulting hydrogels. [] This versatility makes HEMAm copolymers suitable for diverse applications, including contact lenses and drug delivery systems.

Q4: Can HEMAm be used to create hydrogels with specific biological properties?

A4: Yes, HEMAm can be utilized to synthesize glycopolymers with potential for ionotropic gelation. This process involves the RAFT copolymerization of alginate-derived macromonomers with HEMAm. Specifically, incorporating (1→4)-α-L-guluronan grafts into the HEMAm polymer enables the formation of soft hydrogels in the presence of Ca2+ ions. [] This type of hydrogel holds promise for applications requiring biocompatible and biodegradable materials, such as tissue engineering and regenerative medicine.

Q5: Are there any known limitations to using HEMAm in biomedical applications?

A5: While HEMAm offers numerous advantages, challenges remain in achieving optimal drug delivery using HEMAm-based micelles. One challenge is the potential for premature drug release before reaching the target site. Research indicates that even with core-crosslinked micelles designed for enhanced stability, rapid release or extraction of the encapsulated drug (e.g., paclitaxel) can occur. [] This highlights the need for further research to optimize drug loading and micelle design for improved drug retention and targeted delivery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。